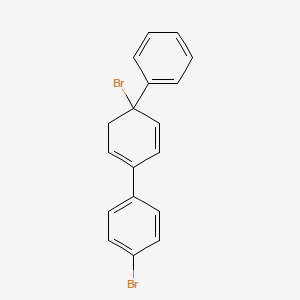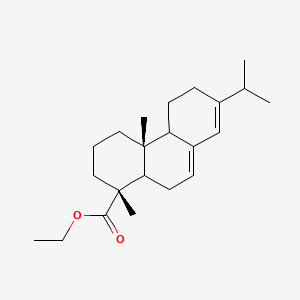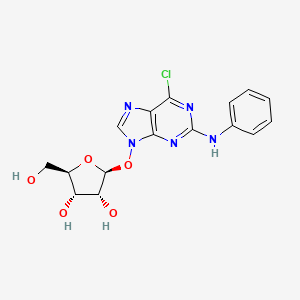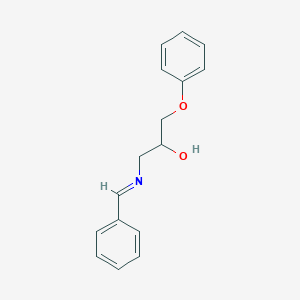
tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms. The presence of fluorine atoms and a tert-butyl carbamate group further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine core, introduction of fluorine atoms, and attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its fluorinated structure can enhance binding affinity and specificity, making it useful for designing probes and inhibitors.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties can enhance the performance and efficiency of various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure can enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
- tert-Butyl N-(benzyloxy)carbamate
- ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
Uniqueness: tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate stands out due to its benzoxazepine core and specific substitution pattern The presence of fluorine atoms and the tert-butyl carbamate group contribute to its unique chemical properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C14H16F2N2O4 |
|---|---|
Poids moléculaire |
314.28 g/mol |
Nom IUPAC |
tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate |
InChI |
InChI=1S/C14H16F2N2O4/c1-14(2,3)22-13(20)17-9-6-21-10-5-7(15)4-8(16)11(10)18-12(9)19/h4-5,9H,6H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
RPMCKPJAOGWSBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC2=C(C(=CC(=C2)F)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)

![(7R)-4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B14801615.png)
![2-[Bis(5-methylfuran-2-yl)methyl]phenol](/img/structure/B14801616.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)
![4-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14801634.png)
